molecular formula C12H26Cl2N2 B2934473 (1R*,4R*)-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286272-77-2

(1R*,4R*)-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride

Cat. No. B2934473
CAS RN: 1286272-77-2
M. Wt: 269.25
InChI Key: PBOSKTOMUCTGPT-HQOSNDRMSA-N
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Description

(1R*,4R*)-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride, also known as JNJ-40411813, is a novel small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This compound has shown promising results in preclinical studies as a potential treatment for chronic pain disorders.

Scientific Research Applications

  • Facile Synthesis and Structural Properties : The synthesis of (diamine)tetracarboxylatoplatinum(IV) complexes, including variations with cyclohexane-1,4-diamine, demonstrates the compound's utility in creating complex molecular structures. These compounds have interesting structural properties, such as equatorial and axial bond differences, which are significant in materials science and chemistry (Kim et al., 1999).

  • Synthesis of Derivatives for Catalysis and Ligands : N,N'-dialkylated derivatives of cyclohexane-1,2-diamine, including the (1R,2R) variant, have been synthesized for use as asymmetric ligands and organocatalysts. This highlights the compound's potential in facilitating chemical reactions and synthesizing alcohols (Tsygankov et al., 2016).

  • Chemical Polymerization and Material Science : The compound has been investigated in the context of polymerization, specifically in the presence of iron(II) complex with tetradentate nitrogen ligands. This research is relevant for developing new materials and understanding the polymerization process (Ibrahim et al., 2004).

  • Molecular Structure and Interactions : The molecular structure and interactions of various derivatives of cyclohexane-1,4-diamine, such as those with pyridine, have been studied. This research contributes to our understanding of molecular interactions and structural chemistry (Lai et al., 2006).

  • Enantioselective Fluorescent Recognition : Cyclohexane-1,2-diamine-based molecules have been synthesized for enantioselective fluorescent recognition of chiral acids. This application is significant in the field of analytical chemistry, particularly for the detection and analysis of chiral compounds (Li et al., 2007).

properties

IUPAC Name

4-N-cyclohexylcyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h10-12,14H,1-9,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOSKTOMUCTGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,4R*)-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride

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